molecular formula C18H17BrN4O2S B2436963 N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251681-14-7

N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2436963
CAS RN: 1251681-14-7
M. Wt: 433.32
InChI Key: KQTARPPWHGYBNE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17BrN4O2S and its molecular weight is 433.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Biological Activities

  • Antimicrobial Evaluation and Hemolytic Activity : Gul et al. (2017) explored the antimicrobial and hemolytic activities of a series of compounds related to N-(4-bromophenyl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide, with several showing significant activity against microbial species and less toxicity, indicating potential for biological screening and application trials (Gul et al., 2017).

  • Cytotoxic Activities as Anticancer Agents : Kaya et al. (2016) synthesized similar 1,3,4-oxadiazole derivatives, evaluating their cytotoxic activities. Among the tested compounds, specific derivatives exhibited considerable anticancer activity against A549 cell lines, highlighting their potential as lead compounds in cancer treatment (Kaya et al., 2016).

  • Synthesis and Biological Assessment of Triazolo[4,3-a]pyridine-3-yl Acetamides : Karpina et al. (2019) developed a method for synthesizing novel acetamides bearing an 1,2,4-oxadiazole cycle, including pharmacological activity assessment. This research provides a viable approach for synthesizing functionally diverse triazolopyridine derivatives (Karpina et al., 2019).

  • Design and Anticancer Properties of 1,3,4-Oxadiazole Derivatives : Vinayak et al. (2014) synthesized and evaluated novel oxadiazole derivatives for cytotoxicity on various cancer cell lines, identifying specific compounds with high cytotoxic potential, which underscores their application in anticancer research (Vinayak et al., 2014).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity of 1,2,4-Triazoles : Bayrak et al. (2009) synthesized triazole derivatives related to the 1,3,4-oxadiazole class, demonstrating their effectiveness in antimicrobial activities, pointing to their potential use in combating microbial infections (Bayrak et al., 2009).

  • N-substituted Derivatives and Antibacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, showing moderate to high antibacterial activity, suggesting their utility in developing new antibacterial agents (Khalid et al., 2016).

  • Novel Sulphonamide Derivatives and Antimicrobial Activity : Fahim and Ismael (2019) explored the synthesis and antimicrobial activity of novel sulphonamide derivatives, including 1,3,4-oxadiazole, with good antimicrobial potential (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(4-bromophenyl)-2-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2S/c1-2-3-15-22-18(25-23-15)12-4-9-17(20-10-12)26-11-16(24)21-14-7-5-13(19)6-8-14/h4-10H,2-3,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTARPPWHGYBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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